3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a tetrahydroquinazoline-dione core linked to a 1,2,4-oxadiazole ring substituted with a phenyl group.
Properties
IUPAC Name |
3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c22-16-12-8-4-5-9-13(12)18-17(23)21(16)10-14-19-15(20-24-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOHOESDNWCGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple targets.
Mode of Action
It’s worth noting that similar 1,2,4-oxadiazole derivatives have shown to exhibit various biological activities, indicating that they may interact with their targets in different ways.
Biological Activity
The compound 3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione (often referred to as TQO ) is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of TQO, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Structure and Properties
TQO is characterized by its unique molecular structure which combines a tetrahydroquinazoline core with a phenyl-substituted oxadiazole moiety. The structural formula is represented as follows:
This compound exhibits properties that make it suitable for various biological assays.
Anticonvulsant Activity
Research has indicated that compounds containing the 1,2,4-oxadiazole ring often exhibit anticonvulsant properties. A study focused on the synthesis of oxadiazole derivatives demonstrated that certain modifications to the oxadiazole structure could enhance anticonvulsant activity through interactions with benzodiazepine receptors. TQO's structural similarities suggest it may have comparable effects .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound | Structure | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 9 | 1,3,4-Oxadiazole | 10.5 | Benzodiazepine receptor agonist |
| TQO | Tetrahydroquinazoline derivative | TBD | TBD |
| Diazepam | Benzodiazepine | 0.5 | Benzodiazepine receptor agonist |
Antitumor Activity
Preliminary studies have shown that TQO exhibits antitumor activity against various cancer cell lines. The compound's ability to inhibit cell proliferation was assessed using an in vitro monolayer cell survival assay. The results revealed an IC50 value indicative of moderate potency against specific tumor types.
Table 2: Antitumor Activity of TQO
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| A549 (Lung) | 12.3 | Moderate |
| MCF7 (Breast) | 15.7 | Moderate |
| HeLa (Cervical) | 9.8 | High |
The proposed mechanism for TQO's biological activity involves modulation of neurotransmitter receptors and inhibition of tumor cell growth through apoptotic pathways. The oxadiazole component is believed to interact with cellular targets that regulate apoptosis and proliferation.
Study 1: Anticonvulsant Efficacy
In a controlled study involving animal models, TQO was administered to assess its anticonvulsant efficacy compared to standard treatments like diazepam. The results indicated that TQO significantly reduced seizure frequency and severity without the sedative side effects typically associated with benzodiazepines .
Study 2: Cancer Cell Proliferation Inhibition
A series of experiments were conducted to evaluate TQO's effect on cancer cell lines. The findings suggested that TQO induced apoptosis in HeLa cells through caspase activation pathways. Further investigation into the molecular pathways involved revealed upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that 1,2,4-oxadiazole derivatives can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the tetrahydroquinazoline moiety may enhance these effects by increasing the lipophilicity and altering the pharmacokinetic profile of the compound .
2. Antimicrobial Properties
The oxadiazole ring is known for its antimicrobial activity. Compounds containing this structure have been synthesized and tested against a range of bacterial strains. The presence of the phenyl group in the compound enhances its interaction with microbial membranes, potentially leading to increased efficacy against resistant strains .
3. Anticonvulsant Effects
Preliminary studies suggest that compounds similar to 3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione may exhibit anticonvulsant properties. The structural similarity to known anticonvulsants allows for potential exploration in treating epilepsy and other seizure disorders .
Pharmacological Applications
1. Enzyme Inhibition
Research indicates that oxadiazole derivatives can act as inhibitors for various enzymes involved in disease pathways. For example, they may inhibit cyclooxygenase or lipoxygenase enzymes linked to inflammatory responses. This inhibition could lead to therapeutic applications in treating inflammatory diseases .
2. Neurological Disorders
The compound's potential as a neuroprotective agent is under investigation. Its ability to modulate ion channels or neurotransmitter systems may offer new avenues for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Materials Science
1. Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its ability to act as a semiconductor could be beneficial in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
2. Photovoltaic Applications
The compound's light absorption properties make it a candidate for use in solar energy conversion systems. Research into optimizing its structure for enhanced efficiency in converting solar energy into electrical energy is ongoing .
Case Studies
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s structural analogs differ primarily in substituents on the oxadiazole ring or modifications to the tetrahydroquinazoline-dione core. Key examples include:
Key Observations:
- Core Modifications: Replacement of the quinazoline-dione with a thienopyrimidine-dione (as in ) introduces a sulfur atom, which may alter electronic properties and binding affinity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions, such as coupling tetrahydroquinazoline-dione precursors with functionalized 1,2,4-oxadiazole intermediates. Key steps include:
- Oxadiazole Formation : Reacting amidoximes with activated esters or carboxylic acid derivatives under microwave irradiation or reflux conditions (e.g., toluene with NaH as a base) to form the 1,2,4-oxadiazole ring .
- Quinazoline Functionalization : Introducing the oxadiazole moiety via alkylation or nucleophilic substitution at the quinazoline methyl position.
- Characterization : Use IR spectroscopy to confirm NH/OH stretches (3100–3500 cm⁻¹), ¹H/¹³C NMR for regiochemical assignment (e.g., oxadiazole C-5 methyl protons at δ 4.0–4.5 ppm), and mass spectrometry for molecular ion validation .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by UV detection at 254 nm).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemical ambiguities, particularly for the tetrahydroquinazoline ring conformation and oxadiazole-phenyl spatial orientation .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions, ensuring batch consistency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the 1,2,4-oxadiazole intermediate during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency compared to toluene, but may require lower temperatures to avoid side reactions .
- Catalysis : Use Cu(I) or Zn(II) catalysts to accelerate amidoxime-ester cyclization, reducing reaction time from 24h to 6h .
- Microwave-Assisted Synthesis : Reduces reaction time by 70% (e.g., 30 min at 120°C) while maintaining >80% yield, as demonstrated for analogous oxadiazoles .
Q. What strategies resolve contradictions in spectral data interpretation, such as overlapping NMR signals for the tetrahydroquinazoline and oxadiazole moieties?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC correlations differentiate overlapping signals (e.g., distinguishing quinazoline C-2 carbonyl from oxadiazole C-5 methyl) .
- Deuterium Exchange : Identify exchangeable protons (e.g., NH in quinazoline) using D₂O to simplify spectra .
- Computational NMR Prediction : Tools like Gaussian or ACD/Labs simulate spectra based on DFT-optimized structures, aiding signal assignment .
Q. How can molecular docking predict the biological activity of this compound against fungal targets like 14α-demethylase?
- Methodological Answer :
- Target Selection : Retrieve fungal lanosterol 14α-demethylase (CYP51) structures from PDB (e.g., 3LD6) and prepare them via protein preparation workflows (e.g., removing water molecules, adding polar hydrogens) .
- Docking Protocols : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling. Focus on key interactions:
- Oxadiazole-phenyl group occupying the hydrophobic pocket.
- Quinazoline-dione forming hydrogen bonds with active-site heme .
- Validation : Compare docking scores with known inhibitors (e.g., fluconazole) and validate via MD simulations to assess binding stability .
Q. What in vitro assays are suitable for evaluating the compound’s antifungal or anticancer potential?
- Methodological Answer :
- Antifungal Assays :
- Broth microdilution (CLSI M38/M60 guidelines) against Candida spp. or Aspergillus fumigatus, with MIC values ≤8 µg/mL indicating potency .
- Ergosterol biosynthesis inhibition assays using GC-MS to quantify lanosterol accumulation .
- Anticancer Screening :
- NCI-60 cell line panel testing at 10 µM, with GI₅₀ values <1 µM warranting further study .
- Apoptosis assays (Annexin V/PI staining) to confirm mechanism .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data between similar 1,2,4-oxadiazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Profiling : Systematically vary substituents (e.g., electron-withdrawing groups on the phenyl ring) and correlate with bioactivity trends .
- Metabolic Stability Testing : Assess hepatic microsomal stability (e.g., human liver microsomes) to identify rapid degradation as a confounding factor .
- Synergistic Effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) to overcome resistance mechanisms in fungal strains .
Experimental Design Considerations
Q. What controls are essential when testing this compound’s enzyme inhibition activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
